molecular formula C20H21NO4 B13442295 7,8-Didehydronaltrexone

7,8-Didehydronaltrexone

Cat. No.: B13442295
M. Wt: 339.4 g/mol
InChI Key: IXTUHFUWSPWDEZ-XFWGSAIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 7,8-Didehydronaltrexone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

7,8-Didehydronaltrexone exerts its effects primarily by binding to opioid receptors in the central nervous system. It acts as an antagonist at the mu, kappa, and delta opioid receptors, blocking the effects of endogenous and exogenous opioids. This blockade prevents the euphoric and analgesic effects of opioids, making it useful in the treatment of opioid dependence .

Comparison with Similar Compounds

Uniqueness: 7,8-Didehydronaltrexone is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ability to bind to multiple opioid receptors with high affinity makes it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C20H21NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-6,11,15,18,22,24H,1-2,7-10H2/t15-,18+,19+,20-/m1/s1

InChI Key

IXTUHFUWSPWDEZ-XFWGSAIBSA-N

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)C=C[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O

Canonical SMILES

C1CC1CN2CCC34C5C(=O)C=CC3(C2CC6=C4C(=C(C=C6)O)O5)O

Origin of Product

United States

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